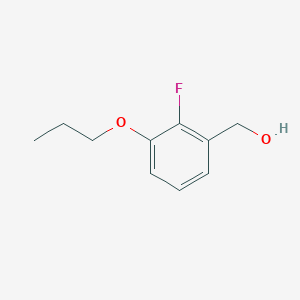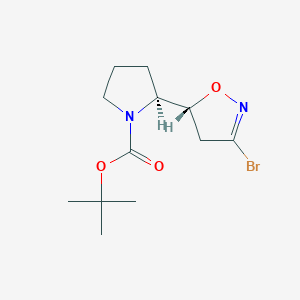
(S)-1-Boc-2-((R)-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring, a dihydroisoxazole moiety, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dihydroisoxazole Moiety: The dihydroisoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Bromination: The bromine atom is introduced through a selective bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The dihydroisoxazole ring can be reduced to form different functional groups, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole ring structure.
Uniqueness
(S)-1-Boc-2-(®-3-bromo-4,5-dihydroisoxazol-5-YL)pyrrolidine is unique due to the combination of its pyrrolidine ring, dihydroisoxazole moiety, and Boc protecting group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H19BrN2O3 |
|---|---|
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19BrN2O3/c1-12(2,3)17-11(16)15-6-4-5-8(15)9-7-10(13)14-18-9/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
ZCCARVWVSPKSQM-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1[C@H]2CC(=NO2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CC(=NO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


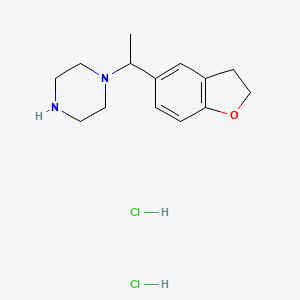
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)


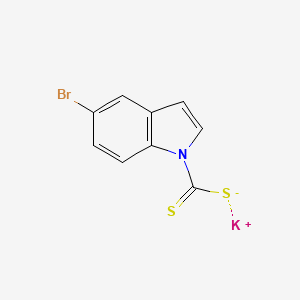

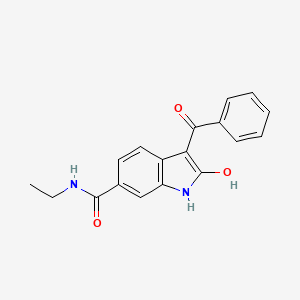
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

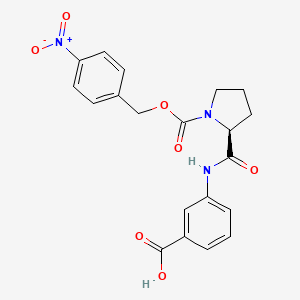
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
